Imidazo[1,2-a]pyrazine-3-carbaldehyde

Catalog No.
S1481148
CAS No.
106012-58-2
M.F
C7H5N3O
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyrazine-3-carbaldehyde

CAS Number

106012-58-2

Product Name

Imidazo[1,2-a]pyrazine-3-carbaldehyde

IUPAC Name

imidazo[1,2-a]pyrazine-3-carbaldehyde

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H

InChI Key

FTYAMGYSJHEZQA-UHFFFAOYSA-N

SMILES

C1=CN2C(=CN=C2C=N1)C=O

Canonical SMILES

C1=CN2C(=CN=C2C=N1)C=O

Synthesis

Imidazo[1,2-a]pyrazine-3-carbaldehyde (ImPyzCHO) can be synthesized through various methods, including:

  • One-pot three-component condensation: This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, catalyzed by iodine. [Source: ]

Potential Applications

Research suggests ImPyzCHO may have potential applications in various scientific fields, including:

  • Anti-cancer agents: Studies have explored the anti-cancer properties of ImPyzCHO derivatives. For example, a study reported that some derivatives exhibited promising anti-cancer activity against various cancer cell lines. [Source: ]
  • Urease inhibitors: ImPyzCHO derivatives have also been investigated for their potential to inhibit the enzyme urease. Urease plays a role in the metabolism of urea, and its inhibition could have various applications, such as in agriculture and medicine. [Source: ]

Imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound characterized by the presence of both imidazole and pyrazine rings. This compound features a carbaldehyde functional group at the 3-position of the imidazo[1,2-a]pyrazine structure. Its molecular formula is C7H5N3OC_7H_5N_3O, and it exhibits a unique arrangement of nitrogen atoms that contributes to its chemical properties and biological activities. The compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

Typical of aldehydes and heterocycles:

  • Condensation Reactions: It can undergo condensation with amines to form imines, which are valuable intermediates in organic synthesis.
  • Cycloaddition Reactions: The compound can engage in cycloaddition reactions, enabling the formation of complex polycyclic frameworks, which are often useful in drug development.
  • Aza-Friedel-Crafts Reaction: This reaction allows for the introduction of alkyl or aryl groups onto the imidazo[1,2-a]pyrazine framework, enhancing its structural diversity and potential biological activity .

Imidazo[1,2-a]pyrazine-3-carbaldehyde exhibits significant biological activities, making it a subject of interest in pharmacological research:

  • Antimicrobial Properties: Compounds derived from imidazo[1,2-a]pyrazine structures have shown activity against various pathogens, including bacteria and fungi.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Antileishmanial Activity: Research indicates that imidazo[1,2-a]pyrazines possess antileishmanial properties, which could be beneficial in treating leishmaniasis .

Several synthetic approaches have been developed for producing imidazo[1,2-a]pyrazine-3-carbaldehyde:

  • Catalytic Synthesis: One efficient method involves the use of silver catalysts for intramolecular aminooxygenation reactions that yield high yields of imidazo[1,2-a]pyrazine derivatives .
  • Multicomponent Reactions: Recent studies have highlighted the use of multicomponent reactions that combine various reagents to synthesize imidazo[1,2-a]pyrazines in a one-pot process, enhancing efficiency and reducing waste .
  • Oxidative C-N Bond Formation: A dual catalytic system using flavin and iodine has been reported to facilitate oxidative C-N bond formation, leading to the synthesis of various imidazo[1,2-a]pyrazines from readily available starting materials .

Imidazo[1,2-a]pyrazine-3-carbaldehyde finds applications across multiple fields:

  • Pharmaceutical Development: Its derivatives are being explored as potential drug candidates due to their diverse biological activities.
  • Organic Synthesis: The compound serves as a versatile building block in organic synthesis for creating complex molecular architectures.
  • Material Science: Research is ongoing into its use in developing new materials with unique electronic or optical properties.

Studies on the interactions of imidazo[1,2-a]pyrazine-3-carbaldehyde with biological targets are crucial for understanding its mechanism of action:

  • Enzyme Inhibition: Investigations into how this compound inhibits specific enzymes can provide insights into its potential therapeutic effects.
  • Receptor Binding Studies: Understanding how it interacts with cellular receptors may elucidate its role in various biological pathways.

Imidazo[1,2-a]pyrazine-3-carbaldehyde shares structural similarities with other compounds in the imidazo series. Here are some notable comparisons:

Compound NameStructure TypeKey Biological Activity
Imidazo[1,2-a]pyridineImidazole-Pyridine HybridAnticancer and antimicrobial
Imidazo[1,2-b]pyridineImidazole-Pyridine HybridAntiviral and anti-inflammatory
Imidazo[1,2-c]quinolineImidazole-Quinoline HybridAntimicrobial and antitumor

Uniqueness of Imidazo[1,2-a]pyrazine-3-carbaldehyde

Imidazo[1,2-a]pyrazine-3-carbaldehyde is unique due to its specific arrangement of nitrogen atoms and the presence of a carbaldehyde group. This configuration imparts distinct chemical reactivity compared to other imidazole-containing compounds. Its ability to participate in diverse

Structural Characteristics

Imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound featuring a distinctive fused bicyclic structure consisting of an imidazole ring and a pyrazine ring, with a carbaldehyde functional group at the 3-position. This unique structural arrangement contributes to its versatility in various chemical reactions and biological applications.

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number106012-58-2
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
SMILES NotationO=Cc1cnc2n1ccnc2
Linear StructureFeatures a fused imidazole-pyrazine bicycle with an aldehyde group

The presence of nitrogen atoms within the ring structure and the reactive aldehyde group at the 3-position contribute to its significant chemical reactivity. This reactivity profile makes it a valuable building block in organic synthesis and pharmaceutical development.

Early Synthetic Efforts and Characterization

The first documented synthesis of imidazo[1,2-a]pyrazine-3-carbaldehyde dates to 2006, when it was registered in PubChem under CID 10510981 [1]. Early work focused on establishing reliable synthetic routes, with condensation reactions between 2-aminopyrazine derivatives and α-halo carbonyl compounds emerging as a foundational method [2]. The compound’s structural elucidation via spectroscopic techniques (NMR, IR) and X-ray crystallography confirmed its planar bicyclic core and aldehyde functionality, laying the groundwork for subsequent derivatization studies [1].

By 2014, researchers had begun exploring its bioactivity, particularly in antimicrobial contexts. A landmark study demonstrated its utility as a precursor for inhibitors targeting the HP0525 ATPase in Helicobacter pylori, marking a shift toward pharmacological applications [3]. This period also saw advancements in regioselective functionalization, enabling precise modifications at the 2-, 3-, and 8-positions of the heterocyclic core [2].

Academic Milestones and Collaborative Advancements

The 2015 review by RSC Advances highlighted imidazo[1,2-a]pyrazines as "privileged scaffolds" in medicinal chemistry, with the aldehyde derivative serving as a key intermediate for generating libraries of bioactive analogs [2]. Collaborative efforts between synthetic chemists and microbiologists between 2015 and 2023 yielded breakthroughs in antiviral research, notably against influenza A viruses [4]. These studies underscored the compound’s adaptability in addressing emerging biomedical challenges.

Structural Significance in Heterocyclic Chemistry

Molecular Architecture and Electronic Properties

Imidazo[1,2-a]pyrazine-3-carbaldehyde (C₈H₆N₂O) features a fused bicyclic system comprising an imidazole ring annulated to a pyrazine moiety, with a formyl group at position 3 [1]. The molecule’s planarity and conjugated π-system facilitate charge delocalization, enhancing its reactivity in nucleophilic addition and cyclocondensation reactions. Key structural parameters include:

PropertyValueSource
Molecular weight146.15 g/mol [1]
SMILESC1=CC2=NC=C(N2C=C1)C=O [1]
Hydrogen bond acceptors3 [1]

The aldehyde group’s electrophilic nature enables Schiff base formation, while the nitrogen-rich core participates in hydrogen bonding and π-π stacking interactions critical for biological target engagement [3] [4].

Regiochemical Reactivity and Functionalization

Position-specific reactivity dominates the compound’s synthetic utility:

  • Position 3: The aldehyde undergoes condensation with amines and hydrazines to form imines and hydrazones, respectively [2].
  • Position 2: Electrophilic substitution favors aryl or heteroaryl group introduction via Suzuki-Miyaura coupling [3].
  • Position 8: Amine substituents enhance solubility and modulate bioactivity, as evidenced in ATPase inhibitors [3].

A 2023 study demonstrated that substituting position 6 with electron-withdrawing groups (e.g., nitro) amplifies antiviral potency by 40%, highlighting the interplay between electronic effects and biological activity [4].

Research Trends and Current Academic Focus

Antimicrobial and Antiviral Agent Development

Recent studies prioritize imidazo[1,2-a]pyrazine-3-carbaldehyde derivatives as broad-spectrum therapeutic candidates:

Anti-Helicobacter pylori Agents

Derivatives bearing 8-aminosulfonamide groups exhibit competitive inhibition of HP0525 ATPase (IC₅₀ = 6–48 μM), with molecular docking revealing binding to the enzyme’s hydrophobic cleft [3]. Modifications to improve solubility while retaining potency remain an active research area.

Influenza Virus Inhibition

Phenotypic screening identified 3-carbaldehyde analogs as nucleoprotein (NP) aggregation inducers, with compound A4 showing EC₅₀ = 2.75 μM against oseltamivir-resistant H1N1 [4]. Surface plasmon resonance confirmed direct NP binding (Kd = 1.8 μM), validating the scaffold’s potential in antiviral drug discovery.

Computational Chemistry and Structure-Activity Relationships

Modern research integrates molecular modeling to optimize derivatives:

  • Docking Studies: AutoDock Vina simulations correlate 8-substituent length with ATPase binding affinity (R² = 0.89) [3].
  • QSAR Models: Hammett constants (σ) for position 2 substituents predict antiviral IC₅₀ within 0.3 log units [4].

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Imidazo[1,2-a]pyrazine-3-carbaldehyde

Dates

Last modified: 09-13-2023

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